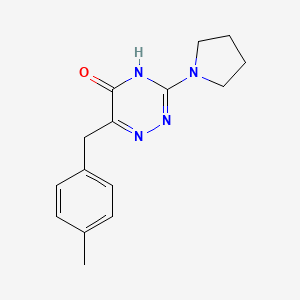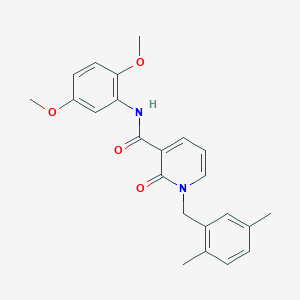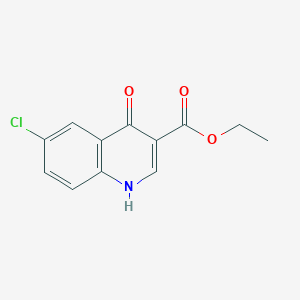![molecular formula C14H24N2O4 B2725612 7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid CAS No. 2172113-22-1](/img/structure/B2725612.png)
7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the methyl group at the 7th position, the formation of the spiro ring system, and the attachment of the carboxylic acid group. Researchers have employed various synthetic routes, and detailed investigations are available in the literature .
Molecular Structure Analysis
The molecular formula of this compound is C14H24N2O4 . It features a spirocyclic nonane ring with a carboxylic acid substituent. The stereochemistry and conformational aspects play a crucial role in its reactivity and biological activity. Analyzing its three-dimensional structure using computational methods can provide insights into its stability and interactions .
Chemical Reactions Analysis
7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity under different conditions is essential for understanding its behavior in synthetic pathways and biological systems .
Aplicaciones Científicas De Investigación
Peptide Synthesis Applications
Compounds structurally similar to "7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid" have been explored for their potential as dipeptide synthons in peptide synthesis. For instance, derivatives of spirocyclic lactams have been used as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in the synthesis of tripeptide analogues. These analogues have been evaluated for their ability to mimic gamma-turn or type II beta-turn structures in peptides, which are crucial for the biological activity of many peptide-based therapeutics (Fernandez et al., 2002).
Material Science and Polymerization
The unique spirocyclic structure of compounds related to "this compound" has found applications in material science, particularly in the development of new polymeric materials. For example, spiro monomers have been synthesized and polymerized to create poly(alkylene−carbonate−ketone) polymers. These materials were obtained through photoinitiated cationic polymerization, demonstrating the versatility of spirocyclic compounds in generating novel polymeric structures with potential applications in various industries (Bolln et al., 1996).
Organic Synthesis and Heterocyclic Chemistry
Spirocyclic compounds akin to "this compound" have been instrumental in advancing organic synthesis, especially in the formation of heterocyclic structures. These structures are critical in the design of new molecules with potential therapeutic applications. Research has shown the utility of spirocyclic compounds in the synthesis of complex molecules, such as natural products and biologically active compounds, highlighting their importance in medicinal chemistry and drug discovery (Silachev et al., 2013).
Mecanismo De Acción
While specific information on the mechanism of action is scarce, we can infer that the compound’s spirocyclic structure and carboxylic acid moiety likely contribute to its interactions with biological targets. Further studies are needed to elucidate its precise mode of action, potential binding sites, and biological pathways .
Propiedades
IUPAC Name |
7-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-7-10(11(17)18)14(9-16)5-6-15(4)8-14/h10H,5-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEVDKPQMGJTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172113-22-1 |
Source


|
| Record name | 2-[(tert-butoxy)carbonyl]-7-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)


![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)